2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole
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Overview
Description
The compound “2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups. It has a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), a piperidine ring (a six-membered ring with one nitrogen atom), and a sulfonyl group attached to a methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The benzothiazole and piperidine rings provide a rigid, planar structure, while the sulfonyl group could introduce some rotational flexibility. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzothiazole, piperidine, and sulfonyl groups. The benzothiazole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The piperidine ring can act as a base or nucleophile. The sulfonyl group is typically quite stable but can be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, affecting its solubility in different solvents. The aromatic benzothiazole ring could contribute to its UV/Vis absorption properties .Scientific Research Applications
Antimicrobial and Anticancer Activities
Research indicates that derivatives of benzothiazole, including those structurally similar to 2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole, have shown promising antimicrobial and anticancer activities. For instance, Patel et al. (2009) synthesized various substituted benzothiazoles and screened them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). Similarly, Rehman et al. (2018) focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Radiosensitizing and DNA Adduct Formation
Compounds structurally related to this compound have been studied for their potential as radiosensitizers and for their ability to form DNA adducts in cancer cells. Majalakere et al. (2020) reported the synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives as effective radiosensitizers and anticarcinogenic compounds (Majalakere, Kunhana, Rao, Kalal, Badiadka, Sanjeev, & Holla, 2020). Additionally, Leong et al. (2003) demonstrated that 2-(4-aminophenyl)benzothiazoles, similar in structure, form DNA adducts in sensitive tumor cells, suggesting a mechanism of action for their antitumor properties (Leong, Gaskell, Martin, Heydon, Farmer, Bibby, Cooper, Double, & Bradshaw, 2003).
Fluorescent Probing and Enzyme Immunoassay
The benzothiazole structure has been utilized in developing fluorescent probes and enzyme immunoassays. Sun et al. (2021) synthesized a dual-functional probe for detecting Cu2+ and Fe3+, which could be used for glyphosate determination in environmental samples (Sun, Yang, Li, Wang, Wang, Li, Ye, & Fu, 2021). Miyairi et al. (1993) developed a specific enzyme immunoassay for 4-hydroxy-2-(4-methylphenyl)benzothiazole, an active metabolite of a rheumatic agent, indicating the potential for medical diagnostics applications (Miyairi, Shimada, Morita, Awata, Goto, & Nambara, 1993).
Safety and Hazards
Future Directions
Given the interesting structure of this compound, it could be worthwhile to explore its synthesis, properties, and potential applications in more detail. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological assays to assess its activity .
properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-14-6-8-16(9-7-14)25(22,23)21-12-10-15(11-13-21)19-20-17-4-2-3-5-18(17)24-19/h2-9,15H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBRCLGVBNZIID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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